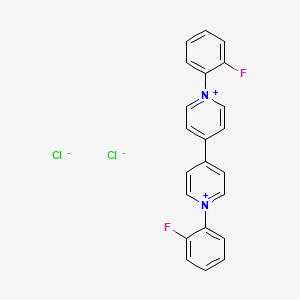
1,1'-Bis(2-fluorophenyl)-4,4'-bipyridin-1-ium dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Bis(2-fluorophenyl)-4,4’-bipyridin-1-ium dichloride is a bipyridinium salt derivative that has garnered attention due to its unique structural and chemical properties. This compound consists of two fluorophenyl groups attached to a bipyridinium core, making it a versatile molecule in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis(2-fluorophenyl)-4,4’-bipyridin-1-ium dichloride typically involves the Zincke reaction. This reaction is carried out between 1,1’-bis(2,4-dinitrophenyl)-[4,4’-bipyridine]-1,1’-diium dichloride and a nucleophilic reagent in a mixture of ethanol and water under microwave conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
化学反応の分析
Types of Reactions
1,1’-Bis(2-fluorophenyl)-4,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl derivatives, it can undergo electrophilic substitution reactions due to the presence of aromatic rings.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents under acidic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while oxidation can produce quinones or other oxidized forms.
科学的研究の応用
1,1’-Bis(2-fluorophenyl)-4,4’-bipyridin-1-ium dichloride has a wide range of applications in scientific research:
Biology: The compound is used in the study of molecular interactions and as a probe in various biochemical assays.
Industry: The compound is used in the production of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 1,1’-Bis(2-fluorophenyl)-4,4’-bipyridin-1-ium dichloride involves its interaction with molecular targets through its bipyridinium core and fluorophenyl groups. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role as a catalyst or a biochemical probe .
類似化合物との比較
Similar Compounds
Bis(2-fluorophenyl) disulfide: This compound shares the fluorophenyl groups but differs in its core structure, which is based on a disulfide linkage.
Other Bipyridinium Salts: Compounds like methyl viologen and paraquat also feature bipyridinium cores but differ in their substituents and overall properties.
Uniqueness
1,1’-Bis(2-fluorophenyl)-4,4’-bipyridin-1-ium dichloride is unique due to its combination of fluorophenyl groups and bipyridinium core, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that require specific molecular interactions and properties.
特性
CAS番号 |
189639-23-4 |
|---|---|
分子式 |
C22H16Cl2F2N2 |
分子量 |
417.3 g/mol |
IUPAC名 |
1-(2-fluorophenyl)-4-[1-(2-fluorophenyl)pyridin-1-ium-4-yl]pyridin-1-ium;dichloride |
InChI |
InChI=1S/C22H16F2N2.2ClH/c23-19-5-1-3-7-21(19)25-13-9-17(10-14-25)18-11-15-26(16-12-18)22-8-4-2-6-20(22)24;;/h1-16H;2*1H/q+2;;/p-2 |
InChIキー |
NXYJRGQPRUUIDZ-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C(C(=C1)[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=CC=C4F)F.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



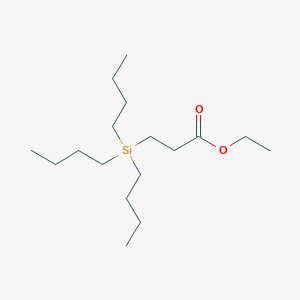

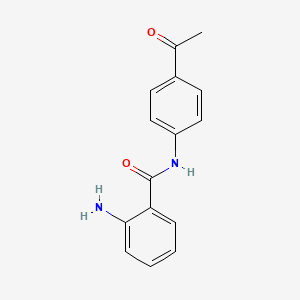
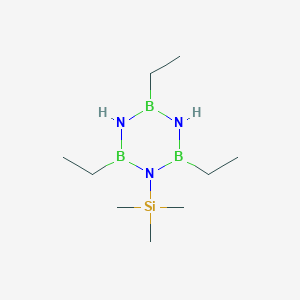
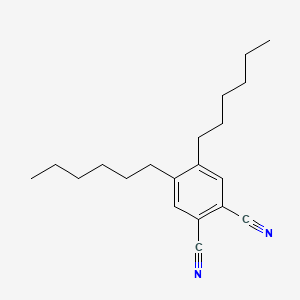
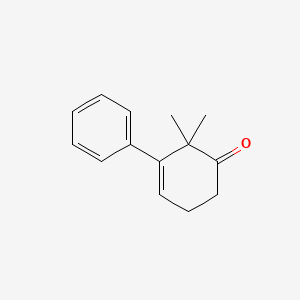
![2-(Acridin-3-yl)-1,2,3,4-tetrahydropyrimido[4,5-c]acridine](/img/structure/B14264671.png)
![2,2'-{Ditellane-1,2-diylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole)](/img/structure/B14264675.png)
![3-{[1-(1H-Indol-2-yl)-2-(pyridin-3-yl)ethenyl]sulfanyl}propane-1-thiol](/img/structure/B14264681.png)
![N-{Bis[(propan-2-yl)oxy]phosphoryl}glycylglycine](/img/structure/B14264689.png)
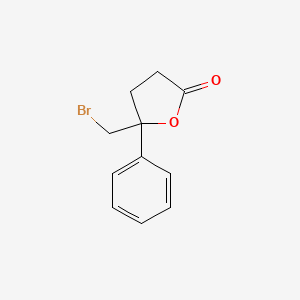
![2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B14264714.png)

